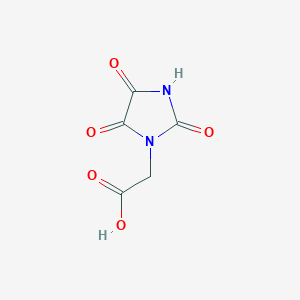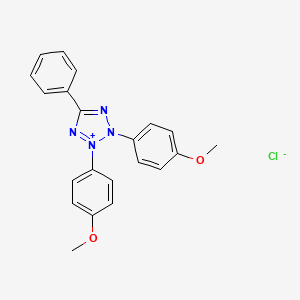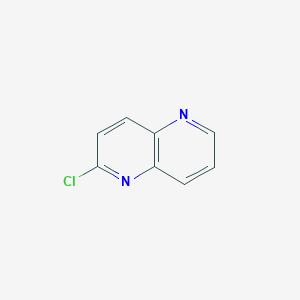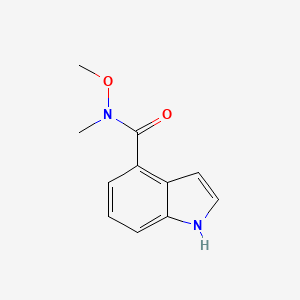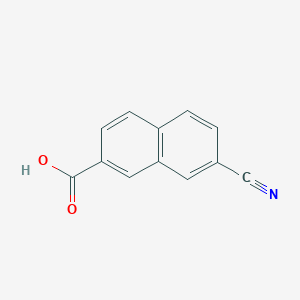
3-(furfurylthio)propanoate de méthyle
Vue d'ensemble
Description
Methyl 3-(furfurylthio)propionate, also known as Methyl furfuyl mercaptopropionate, is a chemical compound with the formula C9H12O3S . It has a molecular weight of 200.25 . The compound is a pale yellow to amber colored liquid with an earthy sweet aroma .
Molecular Structure Analysis
The molecular structure of Methyl 3-(furfurylthio)propionate consists of 9 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
Methyl 3-(furfurylthio)propionate is practically insoluble to insoluble in water but soluble in ethanol . It has a boiling point of 113-116°C at 0.2 mm Hg . The refractive index is between 1.511-1.517 and the specific gravity is between 1.167-1.173 at 20°C .Applications De Recherche Scientifique
Arôme Alimentaire
3-(furfurylthio)propanoate de méthyle: est largement utilisé dans l'industrie alimentaire comme agent aromatisant. Son arôme terreux et sucré en fait un excellent choix pour conférer des saveurs complexes à une variété de produits alimentaires. Il est particulièrement efficace pour rehausser les saveurs du café, de l'ail, de l'oignon et des plats à base de légumes. Le composé est apprécié pour sa stabilité et son intensité, ce qui permet de créer des saveurs consistantes et durables dans les produits alimentaires .
Industrie des Parfums
Dans le domaine des parfums, ce composé est utilisé pour son profil olfactif unique. Il se retrouve dans les parfums et les eaux de Cologne où une douceur terreuse subtile est souhaitée. La polyvalence du This compound lui permet d'être mélangé à d'autres composés aromatiques pour créer des expériences olfactives sophistiquées et superposées .
Sécurité et Qualité Alimentaire
L'évaluation de la sécurité du This compound a été réalisée par le Comité mixte FAO/OMS d'experts sur les additifs alimentaires (JECFA). Il a été évalué pour son utilisation comme additif alimentaire, garantissant qu'il respecte les normes de sécurité nécessaires à la consommation. Cette évaluation est cruciale pour maintenir la qualité et la sécurité des produits alimentaires qui contiennent ce composé .
Recherche Chimique
En recherche chimique, le This compound sert de sujet d'étude des composés soufrés. Sa structure et ses propriétés sont analysées pour comprendre le comportement des groupes furfurylthio dans divers environnements chimiques. Ces recherches peuvent conduire au développement de nouveaux composés présentant des caractéristiques similaires ou améliorées .
Analyse Sensorielle
Ce composé est également important en analyse sensorielle, où il est utilisé comme étalon pour comparer et évaluer les profils aromatiques des produits alimentaires et des boissons. Son arôme distinct fournit une référence aux analystes sensoriels pour mesurer la qualité et l'intensité des saveurs similaires dans les échantillons de test .
Applications Agricoles
En agriculture, le This compound pourrait être exploré pour son utilisation potentielle dans l'amélioration de la saveur des cultures. En comprenant comment ce composé interagit avec la biochimie des plantes, les chercheurs peuvent développer des méthodes pour améliorer naturellement le goût et l'arôme des fruits et des légumes .
Études Nutritionnelles
Les études nutritionnelles peuvent enquêter sur l'impact du This compound sur la valeur nutritionnelle des produits alimentaires. Son ajout aux aliments pourrait affecter l'absorption et le métabolisme des nutriments, ce qui représente un domaine d'intérêt pour les scientifiques des aliments et les nutritionnistes .
Évaluation de l'Impact Environnemental
Enfin, l'impact environnemental du This compound est un domaine d'étude. Les chercheurs évaluent comment ce composé, lorsqu'il est utilisé dans diverses industries, affecte les écosystèmes et les processus de gestion des déchets. C'est essentiel pour développer des pratiques durables et minimiser l'empreinte écologique de son utilisation .
Safety and Hazards
When handling Methyl 3-(furfurylthio)propionate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
Methyl 3-(furfurylthio)propionate is primarily used as a flavouring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When these receptors interact with the compound, they send signals to the brain, resulting in the perception of a specific aroma.
Pharmacokinetics
As a flavouring agent, it is generally recognized as safe (gras) by the joint fao/who expert committee on food additives (jecfa)
Analyse Biochimique
Biochemical Properties
Methyl 3-(furfurylthio)propionate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The interaction between methyl 3-(furfurylthio)propionate and these enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic processes .
Cellular Effects
Methyl 3-(furfurylthio)propionate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress response, thereby impacting the cellular redox state. Additionally, methyl 3-(furfurylthio)propionate can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of methyl 3-(furfurylthio)propionate involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, methyl 3-(furfurylthio)propionate has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby altering cellular function. Additionally, methyl 3-(furfurylthio)propionate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-(furfurylthio)propionate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-(furfurylthio)propionate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to methyl 3-(furfurylthio)propionate has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of methyl 3-(furfurylthio)propionate can vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, methyl 3-(furfurylthio)propionate can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
Methyl 3-(furfurylthio)propionate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also influence metabolic flux, altering the levels of key metabolites within the cell. These changes can impact overall cellular metabolism and function, highlighting the complex interplay between methyl 3-(furfurylthio)propionate and cellular metabolic pathways .
Transport and Distribution
The transport and distribution of methyl 3-(furfurylthio)propionate within cells and tissues are critical factors that determine its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, methyl 3-(furfurylthio)propionate can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects, with different tissues exhibiting varying levels of accumulation and response .
Subcellular Localization
Methyl 3-(furfurylthio)propionate exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, methyl 3-(furfurylthio)propionate may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of methyl 3-(furfurylthio)propionate is essential for elucidating its precise mechanisms of action and biological effects .
Propriétés
IUPAC Name |
methyl 3-(furan-2-ylmethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-11-9(10)4-6-13-7-8-3-2-5-12-8/h2-3,5H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNUXUTQGTBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869225 | |
| Record name | Methyl 3-{[(furan-2-yl)methyl]sulfanyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to amber coloured liquid; Earthy sweet aroma | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.167-1.173 (20°) | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94278-26-9 | |
| Record name | Methyl 3-[(2-furanylmethyl)thio]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-(FURFURYLTHIO)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1387H8Y3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


